molecular formula C10H13NO4S2 B2418411 1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid CAS No. 223562-16-1

1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid

Cat. No.: B2418411
CAS No.: 223562-16-1
M. Wt: 275.34
InChI Key: ZBEIRSLDHWRLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid (CAS: 223562-16-1[citation::1]) is a high-purity, heterocyclic compound supplied for life science and chemical research. This molecule features a piperidine ring substituted at the nitrogen with a thiophene-2-sulfonyl group and at the 2-position with a carboxylic acid moiety, making it a versatile scaffold or intermediate in drug discovery and development[citation::1][citation::3]. The compound has a molecular formula of C 10 H 13 NO 4 S 2 and a molecular weight of 275.34 g/mol[citation::1][citation::3]. It is typically supplied as a powder and should be stored at room temperature[citation::1]. Researchers can utilize this chemical as a key building block for the synthesis of more complex molecules, particularly in constructing compound libraries for screening[citation::2]. Its structure suggests potential for interaction with various enzymatic targets, and the carboxylic acid group allows for further functionalization via amide bond formation or other coupling reactions. Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use[citation::2][citation::4]. Safety Information: This compound may be harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information[citation::3].

Properties

IUPAC Name

1-thiophen-2-ylsulfonylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S2/c12-10(13)8-4-1-2-6-11(8)17(14,15)9-5-3-7-16-9/h3,5,7-8H,1-2,4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEIRSLDHWRLCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid has shown potential in the development of pharmaceuticals due to its unique structural features. Its applications include:

  • Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for new antibiotic therapies .
  • Anti-inflammatory Drugs : The compound's ability to modulate inflammatory pathways suggests its use in developing anti-inflammatory medications .

Biochemistry

In biochemistry, this compound is utilized as an organic buffer and reagent:

  • Buffering Agent : It is employed in biochemical assays where maintaining a stable pH is crucial for enzyme activity and stability .
  • Peptide Synthesis : The compound serves as a building block in peptide synthesis, contributing to the development of peptide-based therapeutics.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of 1-(thiophene-2-sulfonyl)piperidine-2-carboxylic acid against various bacterial strains. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Effects

In another study, researchers explored the anti-inflammatory properties of this compound in vitro. The findings demonstrated that it effectively reduced pro-inflammatory cytokine production, highlighting its promise as an anti-inflammatory agent.

Biological Activity

1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid (CAS No. 223562-16-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with a thiophene sulfonyl group and a carboxylic acid moiety, which contributes to its unique chemical properties. The presence of the thiophene ring is significant as it often enhances biological activity through various interactions with biomolecules.

Structural Formula

The structural formula can be represented as follows:

C10H13NO4S2\text{C}_{10}\text{H}_{13}\text{N}\text{O}_4\text{S}_2

1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid has been investigated for its interactions with various biological targets. Its mechanism of action includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may interact with receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Therapeutic Applications

Research indicates potential applications in the following areas:

  • Anticancer Activity : Studies have shown that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, compounds similar to 1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antiviral Properties : The presence of the thiophene moiety is linked to enhanced antiviral activity. Compounds with similar structures have been reported to exhibit potent antiviral effects against viral pathogens .

Anticancer Studies

A study published in MDPI highlighted the effectiveness of piperidine derivatives in targeting cancer cells. The compound exhibited IC50 values indicating strong cytotoxic effects on specific cancer lines, suggesting its potential as a therapeutic agent .

Antiviral Activity

Research has demonstrated that thiophene-containing compounds possess significant antiviral activities. For example, a related compound showed over 60% inhibition of viral replication at low concentrations, showcasing the importance of structural motifs in enhancing biological efficacy .

Data Table: Biological Activity Summary

Activity TypeEffectivenessReference
AnticancerIC50 values indicating cytotoxicity
Antiviral>60% inhibition at low concentrations
Enzyme InhibitionSpecific enzyme targets identified

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